molecular formula C15H15FN2O2 B5399738 1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea

1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B5399738
M. Wt: 274.29 g/mol
InChI Key: PZUWUZDWESJNRA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a fluoro and methyl group, and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 4-fluoro-2-methylaniline with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as crystallization and recrystallization can further improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(3-methoxyphenyl)urea: Lacks the methyl group on the aromatic ring.

    1-(4-Methylphenyl)-3-(3-methoxyphenyl)urea: Lacks the fluoro group on the aromatic ring.

    1-(4-Fluoro-2-methylphenyl)-3-phenylurea: Lacks the methoxy group on the aromatic ring.

Uniqueness

1-(4-Fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-8-11(16)6-7-14(10)18-15(19)17-12-4-3-5-13(9-12)20-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUWUZDWESJNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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